6-(4-fluorophenyl)-12-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one
CAS No.: 941935-02-0
Cat. No.: VC11913561
Molecular Formula: C19H18FN5O2S
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941935-02-0 |
|---|---|
| Molecular Formula | C19H18FN5O2S |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 6-(4-fluorophenyl)-12-(2-oxo-2-pyrrolidin-1-ylethyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
| Standard InChI | InChI=1S/C19H18FN5O2S/c20-12-3-5-13(6-4-12)25-17-15(10-21-25)18(27)24-14(11-28-19(24)22-17)9-16(26)23-7-1-2-8-23/h3-6,10,14H,1-2,7-9,11H2 |
| Standard InChI Key | VRPLAPIUYMMCJS-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23 |
| Canonical SMILES | C1CCN(C1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23 |
Introduction
Structural Overview
This compound consists of:
-
A fluorophenyl group: The presence of a 4-fluorophenyl moiety introduces electron-withdrawing properties due to the fluorine atom.
-
A pyrrolidinone derivative: The pyrrolidin-1-yl group is attached to a ketone functionality, contributing to the molecule's polarity and reactivity.
-
A thia-triazatricyclic core: The central framework is a fused tricyclic system containing sulfur (thia) and nitrogen (tetraaza), indicating potential biological activity due to its heterocyclic nature.
These features suggest that the compound may exhibit significant pharmacological or biochemical properties.
Synthesis Pathways
While specific synthesis methods for this exact compound are not directly available in the literature, related heterocyclic compounds often follow these general steps:
-
Cyclization Reactions:
-
Cyclization of precursors such as substituted amines and thioketones under controlled conditions.
-
Use of reagents like sodium acetate in refluxing solvents (e.g., DMF or ethanol) to facilitate ring closure.
-
-
Functional Group Modifications:
-
Introduction of fluorophenyl groups via nucleophilic aromatic substitution or coupling reactions.
-
Incorporation of pyrrolidinone groups through reactions with lactams or related intermediates.
-
-
Purification:
-
Techniques like column chromatography or recrystallization are typically employed to isolate the final product.
-
For example, similar tricyclic systems have been synthesized using α-bromomethylketones reacting with diamino precursors in polar solvents .
Potential Applications
Compounds with similar structural motifs have been investigated for their therapeutic potential in various fields:
-
Pharmacological Activity:
-
Antitumor Agents:
-
Anti-inflammatory Potential:
Biological Evaluation
Studies on structurally related compounds indicate promising bioactivity:
Spectroscopic Characterization
Characterization techniques such as NMR and LC-MS are essential for confirming the structure:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume